Cas no 1709-14-4 (3,3-dichloroazepan-2-one)

3,3-Dichloroazepan-2-one is a chlorinated heterocyclic compound featuring a seven-membered azepane ring with two chlorine substituents at the 3-position and a ketone group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of functionalized azepane derivatives. Its electrophilic character allows for selective modifications, enabling applications in pharmaceutical and agrochemical research. The dichloro substitution enhances stability while maintaining versatility for further derivatization. Suitable for use in controlled reactions, it offers a balance between reactivity and handling safety under standard laboratory conditions. Proper storage in a cool, dry environment is recommended to preserve its integrity.
3,3-dichloroazepan-2-one structure
3,3-dichloroazepan-2-one structure
商品名:3,3-dichloroazepan-2-one
CAS番号:1709-14-4
MF:C6H9NOCl2
メガワット:182.04776
MDL:MFCD00463348
CID:152244
PubChem ID:224468

3,3-dichloroazepan-2-one 化学的及び物理的性質

名前と識別子

    • 2H-Azepin-2-one,3,3-dichlorohexahydro-
    • 3,3-dichloroazepan-2-one
    • NSC12943
    • BAA70914
    • W15271
    • HMS3086D03
    • SCHEMBL8778459
    • 3,3-Dichloro-2-azepanone #
    • CHEMBL1888537
    • 1709-14-4
    • YBOFMSCOQHPFRN-UHFFFAOYSA-N
    • 2,2-DichlorocaprolactaM
    • CS-0215449
    • NSC-12943
    • EN300-248891
    • DTXSID10279508
    • 3,3-dichloro-azepan-2-one
    • SMR001547778
    • AS-58003
    • A852059
    • MFCD00463348
    • alpha,alpha-dichloro-epsilon-caprolactam
    • 2H-Azepin-2-one,3-dichlorohexahydro-
    • 2H-Azepin-2-one, 3,3-dichlorohexahydro-
    • AKOS005445406
    • MLS002638289
    • STK370038
    • DS-013293
    • MDL: MFCD00463348
    • インチ: InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10)
    • InChIKey: YBOFMSCOQHPFRN-UHFFFAOYSA-N
    • ほほえんだ: ClC1(Cl)CCCCNC1=O

計算された属性

  • せいみつぶんしりょう: 181.00627
  • どういたいしつりょう: 181.0061193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • PSA: 29.1

3,3-dichloroazepan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D476228-50mg
3,3-dichloroazepan-2-one
1709-14-4
50mg
$ 95.00 2022-06-05
Enamine
EN300-248891-0.5g
3,3-dichloroazepan-2-one
1709-14-4 95%
0.5g
$334.0 2024-06-19
Enamine
EN300-248891-2.5g
3,3-dichloroazepan-2-one
1709-14-4 95%
2.5g
$900.0 2024-06-19
Enamine
EN300-248891-0.25g
3,3-dichloroazepan-2-one
1709-14-4 95%
0.25g
$212.0 2024-06-19
Chemenu
CM284964-1g
3,3-Dichloroazepan-2-one
1709-14-4 95%+
1g
$*** 2023-03-31
eNovation Chemicals LLC
D770753-100mg
2,2-DichlorocaprolactaM
1709-14-4 95%
100mg
$185 2024-06-06
eNovation Chemicals LLC
D770753-250mg
2,2-DichlorocaprolactaM
1709-14-4 95%
250mg
$285 2024-06-06
Enamine
EN300-248891-1g
3,3-dichloroazepan-2-one
1709-14-4 95%
1g
$428.0 2023-09-15
A2B Chem LLC
AF02857-250mg
3,3-Dichloroazepan-2-one
1709-14-4 95%
250mg
$259.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15632-100mg
3,3-dichloroazepan-2-one
1709-14-4 95%
100mg
¥725.0 2024-04-23

3,3-dichloroazepan-2-one 関連文献

3,3-dichloroazepan-2-oneに関する追加情報

Recent Advances in the Study of 3,3-Dichloroazepan-2-one (CAS: 1709-14-4): A Comprehensive Research Brief

3,3-Dichloroazepan-2-one (CAS: 1709-14-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide an up-to-date overview of the latest studies focusing on the synthesis, biological activity, and therapeutic potential of this compound. Recent literature highlights its role as a key intermediate in the synthesis of novel pharmacologically active molecules, particularly in the context of central nervous system (CNS) disorders and antimicrobial agents.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 3,3-dichloroazepan-2-one, emphasizing its utility in the construction of azepane-based scaffolds. The researchers employed a multi-step synthesis approach, starting from commercially available precursors, to achieve high yields and purity. The study also investigated the compound's reactivity under various conditions, providing valuable insights for its application in medicinal chemistry. Notably, the team identified optimal conditions for the chlorination step, which is critical for maintaining the structural integrity of the final product.

In another groundbreaking study, researchers from the University of Cambridge evaluated the biological activity of 3,3-dichloroazepan-2-one derivatives against a panel of bacterial and fungal pathogens. The results, published in Antimicrobial Agents and Chemotherapy (2024), demonstrated potent inhibitory effects against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The study attributed this activity to the compound's ability to disrupt microbial cell wall synthesis, suggesting its potential as a lead candidate for the development of new antimicrobial agents.

Further investigations into the pharmacological properties of 3,3-dichloroazepan-2-one have revealed its potential in CNS drug development. A recent preprint on bioRxiv (2024) described the compound's interaction with gamma-aminobutyric acid (GABA) receptors, which are implicated in anxiety and epilepsy disorders. The study utilized in vitro and in vivo models to demonstrate the compound's modulatory effects on GABAergic signaling, paving the way for future research into its therapeutic applications.

Despite these promising findings, challenges remain in the clinical translation of 3,3-dichloroazepan-2-one-based therapies. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the compound's versatility and demonstrated biological activities make it a compelling subject for ongoing research in the chemical biology and pharmaceutical sciences.

In conclusion, 3,3-dichloroazepan-2-one (CAS: 1709-14-4) represents a promising scaffold for the development of novel therapeutic agents. Recent studies have elucidated its synthetic accessibility, antimicrobial potency, and CNS activity, highlighting its multifaceted potential. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in disease-specific models to fully realize its therapeutic value.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1709-14-4)3,3-dichloroazepan-2-one
A852059
清らかである:99%
はかる:1g
価格 ($):806.0